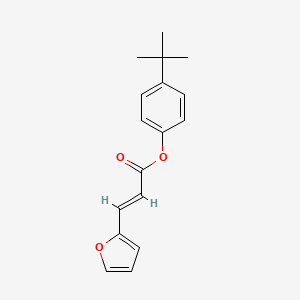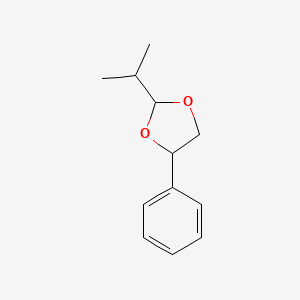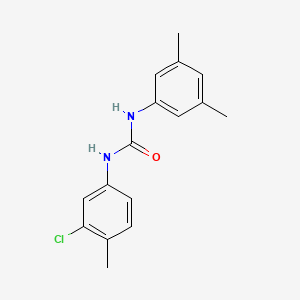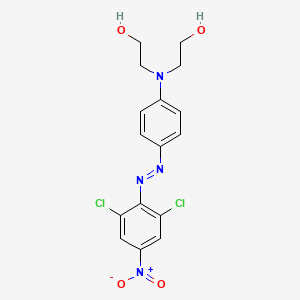
Ds-HAPP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is primarily used in scientific research for its fluorescent properties, making it valuable in various analytical and diagnostic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ds-HAPP involves the coupling of anthrancenyl and dansyl fluorophores. The process typically includes the following steps:
Formation of the Dansyl Chloride Intermediate: Dansyl chloride is synthesized by reacting 5-(dimethylamino)naphthalene-1-sulfonyl chloride with an appropriate amine under basic conditions.
Coupling Reaction: The dansyl chloride intermediate is then coupled with an anthrancenyl derivative in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: High-performance liquid chromatography (HPLC) or other automated purification techniques are used to ensure high purity.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
Ds-HAPP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride; reactions are usually performed in methanol or ethanol at low temperatures.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives of this compound with altered fluorescent properties.
Reduction: Reduced forms of this compound with potential changes in fluorescence.
Substitution: Substituted derivatives with modified functional groups, potentially altering the compound’s binding properties.
科学的研究の応用
Ds-HAPP is widely used in scientific research due to its fluorescent properties. Some key applications include:
Chemistry: Used as a fluorescent probe in various chemical assays to detect the presence of specific ions or molecules.
Biology: Employed in fluorescence microscopy to label and visualize cellular components.
Medicine: Utilized in diagnostic assays to detect biomarkers or pathogens.
Industry: Applied in quality control processes to monitor the presence of specific compounds in products.
作用機序
Ds-HAPP exerts its effects through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, allowing for its detection and visualization. The molecular targets and pathways involved include:
Binding to Specific Molecules: this compound binds to specific ions or molecules, causing a change in its fluorescence.
Fluorescence Resonance Energy Transfer (FRET): This compound can participate in FRET, where energy transfer occurs between two fluorescent molecules, enhancing its detection capabilities.
類似化合物との比較
Similar Compounds
Ds-en: A similar fluorescent ligand with different binding properties.
Ds-AMP: Another fluorescent ligand used for nitric oxide detection.
Ds-AQ: A fluorescent ligand with unique spectral properties.
Uniqueness of Ds-HAPP
This compound is unique due to its dual fluorophore structure, combining anthrancenyl and dansyl groups. This dual structure enhances its fluorescent properties, making it highly sensitive and specific for various applications .
特性
分子式 |
C22H35N5O2S |
|---|---|
分子量 |
433.6 g/mol |
IUPAC名 |
N-[3-[4-(3-aminopropyl)piperazin-1-yl]propyl]-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C22H35N5O2S/c1-25(2)21-9-3-8-20-19(21)7-4-10-22(20)30(28,29)24-12-6-14-27-17-15-26(16-18-27)13-5-11-23/h3-4,7-10,24H,5-6,11-18,23H2,1-2H3 |
InChIキー |
CLSUMSBNEOQICI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCN3CCN(CC3)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[(2S)-1-pent-4-ynylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B11938453.png)
![[(2R)-2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B11938459.png)


![N-[4-[(2S)-4-ethylmorpholin-2-yl]-2-methylphenyl]-4-propan-2-ylbenzenesulfonamide;hydrochloride](/img/structure/B11938477.png)





![3-amino-6-(furan-2-yl)-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11938537.png)
![5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11938539.png)


